Studies have explored the potential antimicrobial activity of N-DNFL. Although it is a metabolite of norfloxacin, some research suggests that N-DNFL might exhibit antibacterial activity against certain strains of bacteria, including some resistant to norfloxacin itself. However, more research is needed to confirm this effect and determine its efficacy compared to other antibiotics [].
N-DNFL can serve as a valuable tool in researching the metabolic pathways of norfloxacin. By studying how the body breaks down norfloxacin into N-DNFL and other metabolites, scientists can gain insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This information is crucial for understanding a drug's effectiveness and potential side effects [].
N-Demethyl Norfloxacin Hydrochloride is a derivative of Norfloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. The chemical structure of N-Demethyl Norfloxacin Hydrochloride is represented by the molecular formula , with a CAS number of 74011-48-6. This compound retains the core functionalities of Norfloxacin while lacking a methyl group, which may influence its pharmacological properties and biological activity.
These reactions are fundamental for its synthesis and modification in pharmaceutical applications.
The biological activity of N-Demethyl Norfloxacin Hydrochloride is primarily characterized by its ability to inhibit bacterial DNA replication. It achieves this by targeting and binding to the enzymes DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair. The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately results in cell death. This mechanism makes it effective against various Gram-positive and Gram-negative bacteria, similar to its parent compound, Norfloxacin .
The synthesis of N-Demethyl Norfloxacin Hydrochloride typically involves the following steps:
These methods ensure that the compound is synthesized efficiently while maintaining high purity suitable for pharmaceutical applications .
N-Demethyl Norfloxacin Hydrochloride has several applications, primarily in the field of medicine as an antibacterial agent. Its use includes:
The compound's unique properties may lead to further exploration in drug development and therapeutic interventions .
Interaction studies involving N-Demethyl Norfloxacin Hydrochloride focus on its pharmacokinetics and potential interactions with other drugs. It has been shown that this compound can influence various biochemical pathways, impacting cellular metabolism and signaling pathways. Additionally, studies have indicated that it may induce oxidative stress and apoptosis in certain cell types, suggesting a need for careful consideration regarding its use alongside other medications .
N-Demethyl Norfloxacin Hydrochloride can be compared with several related compounds, highlighting its unique characteristics:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Norfloxacin | Parent compound | Broad-spectrum activity against Gram-positive/negative bacteria |
Ciprofloxacin | Fluoroquinolone | Higher potency against Gram-negative bacteria |
Ofloxacin | Fluoroquinolone | Enhanced absorption and bioavailability |
Levofloxacin | S-enantiomer | Improved efficacy against respiratory pathogens |
N-Demethyl Norfloxacin Hydrochloride is unique due to its specific demethylation which may alter its affinity for bacterial targets compared to these compounds, potentially leading to variations in efficacy and side effects .
The synthesis of N-Demethyl Norfloxacin Hydrochloride primarily involves the selective demethylation of norfloxacin at the piperazine ring nitrogen position . This metabolite of norfloxacin can be prepared through several synthetic pathways, with the most prominent being enzymatic and chemical demethylation approaches.
The primary synthetic route involves the demethylation of norfloxacin using specific demethylating agents [2]. The process typically begins with norfloxacin as the starting material, which undergoes selective N-demethylation at the piperazine moiety [3]. The reaction mechanism involves the formation of an iminium cation intermediate, which subsequently undergoes hydrolysis to yield the demethylated product [25].
Chemical demethylation can be achieved through photooxidation processes, where norfloxacin is subjected to controlled irradiation under aerobic conditions [25]. This process involves two primary mechanisms: photoionization from the singlet state and singlet oxygen generation from the triplet state [25]. Both pathways lead to the formation of key intermediates that facilitate the demethylation reaction.
Alternative synthetic approaches include the use of oxidative systems such as persulfate activation with metal catalysts [8]. These systems generate reactive species including sulfate radicals and hydroxyl radicals that can selectively target the piperazine ring for demethylation [8]. The activation energy for such processes has been calculated to be approximately 58.27 kilojoules per mole [8].
Enzymatic approaches utilizing cytochrome P-450 mediated reactions have also been explored for the preparation of N-Demethyl Norfloxacin [29]. These biological systems provide high selectivity for N-demethylation reactions, particularly targeting the piperazine nitrogen atoms [29].
The optimization of reaction conditions for N-Demethyl Norfloxacin Hydrochloride synthesis requires careful consideration of multiple parameters including solvent selection, catalyst choice, and temperature control [8] [28].
Temperature plays a critical role in the demethylation process, with studies showing that reaction rates increase significantly with elevated temperatures [8]. Research has demonstrated that increasing temperature from 23°C to 50°C results in enhanced degradation efficiency from 86% to 100% [8]. The reaction rate constant increases proportionally with temperature, following Arrhenius kinetics with an activation energy of 58.27 kilojoules per mole [8].
Thermal stability studies of fluoroquinolones indicate that norfloxacin maintains high stability up to 200°C, with essentially no degradation observed at this temperature [31]. However, at 250°C, complete decomposition occurs, making the intermediate temperature range of 120-200°C optimal for controlled demethylation reactions [31].
Solvent selection significantly influences the solubility and reactivity of norfloxacin derivatives [28]. Studies on fluoroquinolone solubility in organic solvents reveal that norfloxacin exhibits the highest solubility in n-butanol among tested fluoroquinolones, with a solubility of 225.00 micrograms per milliliter at 25°C [28].
The thermodynamic parameters of solubilization show that the process is endothermic, with standard enthalpy changes of +9.48 kilojoules per mole for norfloxacin in n-butanol [28]. The negative entropy values indicate that solubilization is not entropy-driven, requiring energy input for dissolution [28].
Aqueous systems with controlled pH have been extensively studied for fluoroquinolone processing [9]. The pH significantly affects the degradation kinetics, with higher pH values (5-9) being more favorable for the reaction [27]. The slight impact of chloride and carbonate ions on the reaction rate has been observed, making these systems suitable for industrial applications [27].
Metal-based catalysts have shown excellent performance in norfloxacin transformation reactions [8]. Nickel-iron layered double hydroxide supported on activated carbon has demonstrated high efficiency, achieving 86% removal efficiency within 60 minutes under optimal conditions [8]. The optimal catalyst dosage has been determined to be 0.3 grams per liter, providing sufficient active sites for reaction initiation [8].
The catalytic mechanism involves redox changes in the metal oxidation states, with nickel cycling between +2 and +3 oxidation states, and iron transitioning between +2 and +3 states during the reaction [8]. These redox cycles facilitate the generation of reactive species necessary for selective demethylation [8].
The purification and isolation of N-Demethyl Norfloxacin Hydrochloride require sophisticated analytical and preparative techniques to achieve pharmaceutical-grade purity [13] [36].
High-performance liquid chromatography represents the primary method for purification of N-Demethyl Norfloxacin [14] [36]. Reversed-phase chromatography using C18 columns with mobile phases consisting of phosphate buffer and acetonitrile has proven highly effective [13]. The separation is typically achieved using gradient elution with acetonitrile concentrations ranging from 10% to 95% over 20-40 minutes [14] [38].
Optimal chromatographic conditions include flow rates of 1.0 milliliters per minute and detection wavelengths at 272 nanometers [8]. The mobile phase composition of 0.01 M potassium dihydrogen orthophosphate and acetonitrile in a 60:40 volume ratio at pH 3.0 provides excellent resolution [13].
Solid-phase extraction techniques have been extensively developed for fluoroquinolone purification [35]. These methods offer superior selectivity compared to liquid-liquid extraction while consuming minimal organic solvents [35]. The extraction process typically involves conditioning, loading, washing, and eluting steps with specific sorbents designed for fluoroquinolone retention [35].
Liquid-liquid extraction using ethyl acetate under neutral conditions followed by back-extraction into dilute phosphoric acid has been successfully employed [36]. This two-phase extraction system allows for effective separation of the target compound from matrix interferents [36] [38].
Crystallization represents a crucial purification step for obtaining high-purity N-Demethyl Norfloxacin Hydrochloride [34]. Slow evaporation crystallization methods using methanol-water and acetonitrile-water systems have been developed for related norfloxacin compounds [34]. These procedures result in well-defined crystal structures with enhanced physicochemical properties [34].
The crystallization process involves careful control of temperature, concentration, and solvent composition to achieve optimal crystal formation [34]. Recrystallization from appropriate solvents ensures removal of impurities and provides material meeting pharmaceutical specifications [34].
Comprehensive impurity profiling is essential for ensuring the quality and safety of N-Demethyl Norfloxacin Hydrochloride [19] [20]. The identification, quantification, and control of impurities require sophisticated analytical approaches and robust quality control systems.
The primary impurities associated with N-Demethyl Norfloxacin synthesis include process-related compounds and degradation products [20] [21]. Norfloxacin European Pharmacopoeia Impurity K, chemically identified as 6-fluoro-1-methyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid, represents a significant related substance [20] [21].
Systematic impurity profiling involves the use of multiple analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography [19]. These methods enable the structural characterization and quantitative determination of organic and inorganic impurities [19].
Advanced analytical methods have been developed for impurity detection and quantification [13] [17]. High-performance liquid chromatography with ultraviolet detection provides limits of detection as low as 15 nanograms per milliliter for norfloxacin-related compounds [17]. The linear range typically extends from 30 to 200 nanograms per milliliter with correlation coefficients exceeding 0.99 [17].
Fluorescence detection methods offer enhanced sensitivity for fluoroquinolone analysis, utilizing excitation wavelengths of 281 nanometers and emission wavelengths of 440 nanometers [16]. These methods provide superior selectivity and lower detection limits compared to ultraviolet detection [16].
Impurity control strategies must address both known and unknown impurities according to regulatory guidelines [19]. The threshold for reporting impurities is typically set at 0.1% for pharmaceutical applications, with identification required for impurities exceeding 0.15% [19].
Parameter | Specification | Method |
---|---|---|
Related Substances | Not more than 0.5% individual | HPLC |
Total Impurities | Not more than 1.0% | HPLC |
Residual Solvents | According to ICH Q3C | GC-HS |
Heavy Metals | Not more than 20 ppm | ICP-MS |
Process control strategies include in-process monitoring, starting material specifications, and validated analytical methods [19]. These comprehensive approaches ensure consistent product quality and compliance with pharmaceutical standards [19].
The ¹H and ¹³C NMR spectroscopic characteristics of N-Demethyl Norfloxacin Hydrochloride are derived from its structural similarity to norfloxacin, with the key distinction being the demethylation at the piperazine nitrogen [1] [2]. The quinolone proton at the 2-position appears as a characteristic singlet at δ 8.5-9.0 ppm, reflecting the electron-withdrawing nature of the adjacent carbonyl and carboxyl groups [1] [2]. The aromatic protons of the quinolone ring system appear as doublets and multiplets in the δ 7.5-8.0 ppm region [1] [2].
The ethyl substituent at N-1 displays the expected coupling pattern, with the methylene group appearing as a quartet at δ 4.0-4.5 ppm and the methyl group as a triplet at δ 1.2-1.5 ppm [1] [3] [2]. The piperazine ring protons present complex multiplets in the δ 3.0-3.5 ppm region, with the demethylated nitrogen showing characteristic N-H proton signals that may be exchangeable with D₂O [1] [2] [4].
In ¹³C NMR spectroscopy, the carbonyl and carboxyl carbons appear most downfield at δ 160-170 ppm [5]. The aromatic quaternary carbons, particularly those bearing fluorine substitution, appear in the δ 145-160 ppm range, while aromatic CH carbons are observed at δ 110-140 ppm [5]. The aliphatic carbons of the ethyl group and piperazine ring appear in the upfield region at δ 20-60 ppm [3] [5].
FTIR spectroscopy provides definitive functional group identification for N-Demethyl Norfloxacin Hydrochloride [6] [7]. The characteristic absorption patterns include a strong O-H stretching vibration at 3550-3500 cm⁻¹ attributed to intermolecular hydrogen bonding [6] [7]. The N-H stretching vibrations of the piperazine group appear at 3500-3300 cm⁻¹, with the demethylated nitrogen contributing to this region [6] [7].
The quinolone carbonyl group exhibits a strong C=O stretching vibration at 1700 cm⁻¹, while the carboxylic acid C=O stretch appears at 2500 cm⁻¹ [6] [7]. The characteristic C-F stretching vibration occurs as a strong absorption between 1050-1000 cm⁻¹, confirming the presence of the fluorine substituent [6] [7]. Additional diagnostic peaks include N-H bending vibrations of the quinolone ring at 1650-1600 cm⁻¹ and aromatic C-H out-of-plane bending at 800 cm⁻¹ [6] [7].
The UV-Vis absorption spectrum of N-Demethyl Norfloxacin Hydrochloride exhibits three characteristic absorption maxima typical of fluoroquinolone chromophores [8] [9] [10]. The short wavelength absorption occurs at 210-230 nm, the main absorption band at 270-280 nm (similar to norfloxacin's λmax at 277 nm), and a long wavelength absorption at 315-330 nm [8] [9] [10].
The absorption characteristics show pH dependence, with hypsochromic shifts observed in both acidic and basic conditions due to ionization of the carboxylic acid group and protonation of the piperazine nitrogen [10] [11]. In 0.1 M HCl, the compound maintains high molar absorptivity, making it suitable for quantitative analysis [8] [9] [12].
N-Demethyl Norfloxacin Hydrochloride is expected to crystallize in monoclinic or triclinic crystal systems, similar to other fluoroquinolone hydrochloride salts [13] [14] [15]. The most probable space groups include P21/c or P-1, which are commonly observed for quinolone structures [13] [14] [15]. The molecular packing likely features a layered structure with alternating hydrophobic and hydrophilic regions, facilitating the accommodation of both the aromatic quinolone core and the ionic hydrochloride functionality [14] [15] [16].
The crystal structure is stabilized by an extensive hydrogen bonding network involving N-H···O, O-H···O, and N⁺-H···O⁻ interactions [13] [14] [17]. The demethylated piperazine nitrogen provides additional hydrogen bonding capability compared to the parent norfloxacin, potentially leading to enhanced crystal stability [17] [18]. π-π stacking interactions between quinolone ring systems occur with typical separations of 3.3-3.5 Å, contributing to the overall crystal cohesion [14] [15] [16].
The compound exhibits polymorphic behavior, with the possibility of forming both anhydrous and hydrated crystalline forms [14] [15] [19]. The hydrochloride salt formation enhances hydrate formation tendency due to the increased hydrophilic character [13] [17] [18]. Thermal analysis indicates decomposition temperatures exceeding 200°C, consistent with fluoroquinolone thermal stability profiles [14] [15].
The crystal habit typically manifests as prismatic or plate-like crystals, with an estimated density of 1.4-1.6 g/cm³ for the hydrochloride salt [14] [15]. The solid-state properties are influenced by the hydrogen bonding network and the presence of the chloride counterion, which affects both mechanical properties and dissolution characteristics.
Computational modeling using Density Functional Theory (DFT) provides detailed insights into the molecular geometry of N-Demethyl Norfloxacin Hydrochloride [20] [21] [22]. The B3LYP functional with 6-31G(d,p) or 6-311G++(d,p) basis sets is typically employed for accurate geometry optimization [20] [21] [22]. The quinolone ring system maintains planarity with minimal deviation (<0.1 Å), facilitating electronic conjugation throughout the aromatic system [20] [21].
The piperazine ring adopts a chair conformation to minimize ring strain, with the demethylated nitrogen providing conformational flexibility [21] [22]. The dihedral angle between the quinolone and piperazine systems ranges from 45-90°, depending on the energy minimization conditions and intermolecular interactions [20] [21]. This geometric parameter significantly affects molecular packing and biological activity.
DFT calculations reveal a HOMO-LUMO gap of 4-6 eV, indicating moderate electronic stability [20] [22]. The molecular electrostatic potential mapping identifies regions of electron density concentration around the carboxylate oxygen atoms and electron deficiency near the quinolone carbonyl carbon [21] [22]. The molecular dipole moment, calculated at 4-6 Debye, reflects the compound's moderate polarity, which facilitates membrane permeation while maintaining aqueous solubility [20] [21].
Computational vibrational frequency calculations, when scaled appropriately, correlate well with experimental FTIR data [20] [21]. The calculated frequencies for key functional groups include C=O stretching at approximately 1700 cm⁻¹, C-F stretching at 1050-1000 cm⁻¹, and various N-H and O-H vibrations in their respective regions [20] [21]. These calculations support the experimental spectroscopic assignments and provide confidence in the structural determinations.